3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
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Overview
Description
The compound “3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups including a 3,4-dimethoxyphenyl group, a pyrrolidin-2-yl group, a phenylpropanoyl group, and a 1,2,4-oxadiazole ring. These groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the oxadiazole ring could introduce rigidity into the molecule, while the various phenyl groups could engage in π-π stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the oxadiazole ring might be susceptible to nucleophilic attack, while the phenylpropanoyl group could potentially undergo various addition or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl and phenylpropanoyl groups could increase the compound’s lipophilicity, which might influence its solubility and distribution in biological systems .Scientific Research Applications
Optoelectronic Applications
Electron-Transporting and Exciton-Blocking Material
Oxadiazole derivatives, including those structurally related to the specified compound, have been identified as promising materials for phosphorescent organic light-emitting diodes (OLEDs) due to their high electron mobility and effective exciton-blocking capabilities. These materials facilitate reduced driving voltages and enhanced efficiency in OLEDs, showcasing their potential in the development of efficient, low-energy display and lighting technologies (Shih et al., 2015).
Material Science Applications
Thermally Stable Polyimides
1,3,4-Oxadiazole derivatives have been used to synthesize new thermally stable polyimides and poly(amide-imide)s. These materials exhibit good solubility in polar solvents and have potential applications in high-performance materials that require stability at elevated temperatures, highlighting their relevance in advanced material engineering and technology (Mansoori et al., 2012).
Antimicrobial and Anticancer Research
Synthesis and Biological Activity
Research on 1,3,4-oxadiazole N-Mannich bases, including structures related to the specified compound, has shown these derivatives to possess significant antimicrobial and anti-proliferative activities. Such studies are crucial for the development of new therapeutic agents against a variety of pathogenic bacteria and cancer cell lines, illustrating the potential of oxadiazole derivatives in medical chemistry (Al-Wahaibi et al., 2021).
Chemical Synthesis and Functional Materials
Antibacterial Activity and Mechanism
The synthesis of 1,3,4-oxadiazole thioether derivatives and their evaluation against bacterial pathogens have shown promising antibacterial activities. Such research not only contributes to understanding the action mechanism of these compounds but also to the development of new antibacterial agents, which is critical in addressing antibiotic resistance challenges (Song et al., 2017).
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies to determine its reactivity and stability, as well as in vivo studies to assess its pharmacokinetics and potential therapeutic effects .
Properties
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-12-11-17(15-20(19)29-2)22-24-23(30-25-22)18-9-6-14-26(18)21(27)13-10-16-7-4-3-5-8-16/h3-5,7-8,11-12,15,18H,6,9-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQVZUWYYKCAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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